molecular formula C14H13F B14460434 1,1'-(1-Fluoroethane-1,1-diyl)dibenzene CAS No. 74185-82-3

1,1'-(1-Fluoroethane-1,1-diyl)dibenzene

Cat. No.: B14460434
CAS No.: 74185-82-3
M. Wt: 200.25 g/mol
InChI Key: YWAGCJGFEZWLPV-UHFFFAOYSA-N
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Description

1,1’-(1-Fluoroethane-1,1-diyl)dibenzene is an organic compound that features a fluoroethane group bonded to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-Fluoroethane-1,1-diyl)dibenzene typically involves the reaction of fluoroethane with benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where fluoroethane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 1,1’-(1-Fluoroethane-1,1-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-Fluoroethane-1,1-diyl)dibenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of ethane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzophenone or benzoic acid derivatives.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1,1’-(1-Fluoroethane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(1-Fluoroethane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoroethane group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: A related compound with two fluorine atoms instead of one.

    1,1-Dichloro-1-fluoroethane: Contains chlorine and fluorine atoms, used in different industrial applications.

Uniqueness

1,1’-(1-Fluoroethane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

74185-82-3

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

(1-fluoro-1-phenylethyl)benzene

InChI

InChI=1S/C14H13F/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YWAGCJGFEZWLPV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)F

Origin of Product

United States

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